molecular formula C15H23NO2 B13871591 1-(2-Cyclohexylethyl)-2,5-dimethylpyrrole-3-carboxylic acid

1-(2-Cyclohexylethyl)-2,5-dimethylpyrrole-3-carboxylic acid

Cat. No.: B13871591
M. Wt: 249.35 g/mol
InChI Key: JDNZWCZGEOYNPU-UHFFFAOYSA-N
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Description

1-(2-Cyclohexylethyl)-2,5-dimethylpyrrole-3-carboxylic acid is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom in the ring. This particular compound features a cyclohexylethyl group and two methyl groups attached to the pyrrole ring, along with a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(2-Cyclohexylethyl)-2,5-dimethylpyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-cyclohexylethylamine with 2,5-dimethylpyrrole-3-carboxylic acid chloride in the presence of a base such as triethylamine can yield the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(2-Cyclohexylethyl)-2,5-dimethylpyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, using reagents like halogens or alkylating agents. These reactions can lead to the formation of various substituted derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and halogenating agents (e.g., Br2). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Scientific Research Applications

1-(2-Cyclohexylethyl)-2,5-dimethylpyrrole-3-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It serves as a probe in biological studies to investigate the interactions of pyrrole derivatives with biological macromolecules.

    Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs targeting specific pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials, benefiting from its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2-Cyclohexylethyl)-2,5-dimethylpyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with target proteins, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-(2-Cyclohexylethyl)-2,5-dimethylpyrrole-3-carboxylic acid can be compared with other pyrrole derivatives, such as:

    2,5-Dimethylpyrrole-3-carboxylic acid: Lacks the cyclohexylethyl group, resulting in different chemical and biological properties.

    1-(2-Phenylethyl)-2,5-dimethylpyrrole-3-carboxylic acid: Features a phenylethyl group instead of a cyclohexylethyl group, leading to variations in hydrophobicity and molecular interactions.

    1-(2-Cyclohexylethyl)-2,5-dimethylpyrrole-3-aldehyde:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

1-(2-cyclohexylethyl)-2,5-dimethylpyrrole-3-carboxylic acid

InChI

InChI=1S/C15H23NO2/c1-11-10-14(15(17)18)12(2)16(11)9-8-13-6-4-3-5-7-13/h10,13H,3-9H2,1-2H3,(H,17,18)

InChI Key

JDNZWCZGEOYNPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1CCC2CCCCC2)C)C(=O)O

Origin of Product

United States

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